molecular formula C13H18F2N2O3S B2358893 1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol CAS No. 1396850-20-6

1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol

Cat. No.: B2358893
CAS No.: 1396850-20-6
M. Wt: 320.35
InChI Key: QYJIDEOQQLHOSV-UHFFFAOYSA-N
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Description

1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C13H18F2N2O3S and a molecular weight of 320.35 This compound features a piperazine ring substituted with a 3,5-difluorophenylsulfonyl group and a propan-2-ol moiety

Preparation Methods

The synthesis of 1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

    Introduction of the 3,5-Difluorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using appropriate sulfonyl chlorides under basic conditions.

    Attachment of the Propan-2-ol Moiety: The final step involves the alkylation of the piperazine ring with 2-chloropropanol under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the 3,5-difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong oxidizing and reducing agents, as well as nucleophiles under basic or acidic conditions. Major products formed from these reactions include ketones, sulfides, and substituted phenyl derivatives.

Scientific Research Applications

1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

1-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:

    Fluconazole: A compound with a similar difluorophenyl group, used as an antifungal agent.

    Piperazine Derivatives: Compounds with a piperazine ring, used in various pharmaceutical applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3,5-difluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O3S/c1-10(18)9-16-2-4-17(5-3-16)21(19,20)13-7-11(14)6-12(15)8-13/h6-8,10,18H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJIDEOQQLHOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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